molecular formula C7H7Cl2N B3031681 3,6-Dichloro-2-methylaniline CAS No. 62077-26-3

3,6-Dichloro-2-methylaniline

Cat. No.: B3031681
CAS No.: 62077-26-3
M. Wt: 176.04
InChI Key: ZAQGLDMWELFZPL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 3rd and 6th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is commonly used in the synthesis of various chemical products, including dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-methylaniline typically involves the chlorination of 2-methylaniline (o-toluidine). The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 3rd and 6th positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3,6-Dichloro-2-methylaniline is unique due to the specific positioning of its chlorine and methyl substituents, which confer distinct chemical and biological properties. Compared to other dichloroaniline isomers, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

3,6-dichloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGLDMWELFZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732772
Record name 3,6-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62077-26-3
Record name 3,6-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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